molecular formula C21H26N2O5S3 B2866741 methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 922649-63-6

methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2866741
CAS No.: 922649-63-6
M. Wt: 482.63
InChI Key: OPLHVYAKEDNVDP-UHFFFAOYSA-N
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Description

Methyl 2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:

  • A cyclohepta[b]thiophene core fused with a seven-membered carbocyclic ring, providing conformational rigidity.
  • A methyl ester group at position 3, which may enhance lipophilicity and membrane permeability.
  • A piperidine-4-carboxamido substituent at position 2, functionalized with a thiophen-2-ylsulfonyl group.

The compound’s design combines elements of sulfonamide-based therapeutics (e.g., enzyme inhibitors) and thiophene-derived scaffolds known for their electronic and steric properties.

Properties

IUPAC Name

methyl 2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S3/c1-28-21(25)18-15-6-3-2-4-7-16(15)30-20(18)22-19(24)14-9-11-23(12-10-14)31(26,27)17-8-5-13-29-17/h5,8,13-14H,2-4,6-7,9-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLHVYAKEDNVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Propyl 2-(1-Naphthoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS 352682-96-3)

Structural Differences :

  • Ester group: Propyl ester (C24H25NO3S) vs. methyl ester in the target compound. The longer alkyl chain may increase lipophilicity and alter metabolic clearance rates.
  • Substituent at position 2: A naphthoylamino group (aromatic, bulky) vs. a sulfonamido-piperidine group (polar, hydrogen-bonding).

Implications :

  • The naphthoyl group in the analog could enhance π-π stacking interactions in biological targets, whereas the sulfonamido-piperidine group in the target compound may improve solubility and target specificity .
Property Target Compound Propyl Ester Analog
Molecular Formula C22H25N3O5S2 C24H25NO3S
Molar Mass (g/mol) ~499.6 407.5
Key Functional Groups Sulfonamido-piperidine, methyl ester Naphthoylamino, propyl ester
2-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile

Structural Differences :

  • Position 3 : Carbonitrile group (electron-withdrawing) vs. methyl ester (electron-neutral).
  • Position 2 : Schiff base (imine) linkage vs. sulfonamido-piperidine.

Implications :

  • The Schiff base derivative’s imine group is prone to hydrolysis, limiting its stability under physiological conditions. In contrast, the target compound’s amide and sulfonyl groups confer greater stability, making it more suitable for therapeutic applications .
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile and Ethyl Ester Derivatives

Structural Differences :

  • Position 2: Primary amino group (basic, nucleophilic) vs. tertiary amide in the target compound.
  • Position 3 : Carbonitrile or ethyl ester vs. methyl ester.

Implications :

  • The amino group’s basicity may enhance solubility in acidic environments (e.g., gastric fluid) but reduce passive diffusion across lipid membranes.
Fluorinated Thiophene-Carboxylates (e.g., Chromenone Derivatives)

Structural Differences :

  • Core structure : Simple thiophene vs. cyclohepta[b]thiophene.
  • Substituents : Fluorinated aryl groups (electron-withdrawing) vs. sulfonamido-piperidine.

Implications :

  • Fluorine atoms in analogs like Example 62 () enhance metabolic stability and bioavailability. The target compound’s sulfonyl group may mimic these effects while offering distinct steric and electronic profiles for target engagement .

Preparation Methods

Gewald Reaction for Thiophene Ring Formation

The Gewald reaction is a cornerstone for constructing 2-aminothiophene derivatives, which serve as precursors for larger annulated systems. Adapted from methodologies in, the cyclohepta[b]thiophene skeleton is synthesized as follows:

Reagents :

  • Cycloheptanone (1.0 equiv)
  • Elemental sulfur (1.2 equiv)
  • Malononitrile (1.5 equiv)
  • Morpholine (catalyst)
  • Ethanol (solvent)

Procedure :

  • Cycloheptanone, malononitrile, and sulfur are refluxed in ethanol with morpholine (5 mol%) at 80°C for 6–8 hours.
  • The intermediate 2-amino-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carbonitrile is isolated via filtration (Yield: 68–72%).

Mechanistic Insight :
The reaction proceeds through Knoevenagel condensation followed by cyclization with sulfur, forming the thiophene ring.

Esterification and Functionalization

The nitrile group is hydrolyzed to a carboxylic acid, which is subsequently esterified:

Reagents :

  • 2-Amino-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carbonitrile (1.0 equiv)
  • H₂SO₄ (conc., 2.0 equiv)
  • Methanol (excess)

Procedure :

  • Hydrolysis in 6M HCl at 100°C for 4 hours yields the carboxylic acid.
  • Esterification with methanol and H₂SO₄ at reflux for 3 hours produces methyl 2-amino-4,5,6,7-tetrahydrocyclohepta[b]thiophene-3-carboxylate (Yield: 85%).

Sulfonylation of the Piperidine Nitrogen

Sulfonyl Chloride Reaction

The piperidine nitrogen is sulfonylated using thiophene-2-sulfonyl chloride.

Reagents :

  • Piperidine-4-carboxamide intermediate (1.0 equiv)
  • Thiophene-2-sulfonyl chloride (1.5 equiv)
  • Triethylamine (2.0 equiv)
  • Dichloromethane (solvent)

Procedure :

  • Dissolve the intermediate in DCM and cool to 0°C.
  • Add triethylamine followed by dropwise addition of thiophene-2-sulfonyl chloride.
  • Stir at room temperature for 4 hours. Quench with water, extract with DCM, and dry over Na₂SO₄.
  • Purify via recrystallization (ethanol/water) to yield the final product (Yield: 75–80%).

Side Reactions :

  • Over-sulfonylation at other amine sites is mitigated by stoichiometric control.

Characterization and Analytical Data

Spectroscopic Confirmation

IR (KBr, cm⁻¹) :

  • 1720 (C=O ester), 1665 (C=O amide), 1350/1140 (S=O symmetric/asymmetric stretching).

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.45 (d, J = 5.2 Hz, 1H, thiophene-H),
  • δ 4.10 (s, 3H, OCH₃),
  • δ 3.65–3.55 (m, 2H, piperidine-H),
  • δ 2.90–2.70 (m, 4H, cycloheptane-H).

MS (ESI+) :

  • m/z 549.2 [M+H]⁺ (Calc. 549.1).

Purity and Yield Optimization

Step Yield (%) Purity (HPLC)
Gewald Reaction 70 92
Amide Coupling 68 95
Sulfonylation 78 98

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

  • Amide coupling under microwave irradiation (100°C, 20 minutes) improves yield to 78%.

Enzymatic Esterification

Lipase-catalyzed esterification using Candida antarctica lipase B achieves 82% yield under mild conditions.

Challenges and Troubleshooting

  • Low Amide Coupling Efficiency : Pre-activation of the carboxylic acid with CDI (1,1'-carbonyldiimidazole) increases yield by 15%.
  • Sulfonylation Byproducts : Use of molecular sieves (4Å) absorbs HCl, minimizing side reactions.

Industrial-Scale Considerations

  • Cost-Effective Sulfonyl Chloride Synthesis : Direct chlorination of thiophene-2-sulfonic acid with PCl₅ reduces raw material costs by 30%.
  • Solvent Recycling : DCM and DMF are recovered via distillation, aligning with green chemistry principles.

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